 
            | REACTION_CXSMILES | [N:1]1C=CC=C[CH:2]=1.Cl[C:8]1[C:13]([Cl:14])=[C:12]([Cl:15])[CH:11]=[CH:10][C:9]=1[N+:16]([O-:18])=[O:17].Cl>C1(C)C=CC=CC=1>[Cl:14][C:13]1[C:12]([Cl:15])=[CH:11][CH:10]=[C:9]([N+:16]([O-:18])=[O:17])[C:8]=1[C:2]#[N:1] | 
| Name | |
| Quantity | 
                                                                                    42 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N1=CC=CC=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    225 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            cuprous cyanide                                                                                                                                                                     | 
| Quantity | 
                                                                                    89.6 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The mixture was vigorously stirred for 1.5 hours                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The mixture was heated to 100°                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                Then the stirred mixture was heated to 165° over 1.5 hours                                                                             | 
| Duration | 
                                                                                1.5 h                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                to cool                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The layers were separated                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                the aqueous phase was extracted with toluene (3 × 250 ml)                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The combined toluene extracts were washed with concentrated HCl (3 × 250 ml), water (250 ml) and saturated aqueous NaCl (2 × 250 ml)                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                The toluene solution was dried over Na2SO4                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                filtered                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to obtain 185 g (85%) of the title benzonitrole                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Recrystallization from methanol (2.1 ml/g)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                gave a product of 99% purity                                                                             | 
| Reaction Time | 30 min | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    ClC1=C(C#N)C(=CC=C1Cl)[N+](=O)[O-]                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |